molecular formula C10H12N4OS B3084081 4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-77-9

4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084081
CAS No.: 1142207-77-9
M. Wt: 236.3 g/mol
InChI Key: OSEDGJHXVKXWAS-UHFFFAOYSA-N
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Description

“4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol” is a chemical compound that belongs to the class of 1,3,5-triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms and three carbon atoms . They are known for their wide range of applications in various fields, including the production of herbicides and polymer photostabilisers .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, can undergo catalytic protodeboronation .

Scientific Research Applications

Antimicrobial Activities

  • Synthesis and Testing: The compound has been utilized in the synthesis of new triazole derivatives. These derivatives have been tested for their antimicrobial activities, revealing good or moderate activities against various test microorganisms (Bektaş et al., 2007).

Ligands for Serotonin Receptors

  • Development of Selective Ligands: Research has focused on synthesizing new derivatives of the compound to develop selective ligands for the 5-HT1A serotonin receptor. This research is aimed at finding compounds with reduced affinity for the α1-adrenoceptor subtypes (Salerno et al., 2004).

Glycosylation and Sugar Hydrazones

  • Glycosylation Studies: The compound has been utilized in glycosylation studies, leading to the synthesis of various derivatives with potential antimicrobial properties (El‐Barbary et al., 2010).

Synthesis of Diaryl-Triazines

  • Synthesis Methods: Research includes the synthesis of diaryl-triazines from the compound, contributing to the development of new chemical synthesis methods (Soliman et al., 1978).

Development of Organic Compound Thin Films

  • Thin Film Fabrication: The compound has been involved in the synthesis and characterization of novel organic compound thin films, showing potential in optoelectronic applications (Thabet et al., 2020).

Corrosion Inhibition in Steel

  • Corrosion Inhibition Studies: Derivatives of the compound have been studied as corrosion inhibitors for steel in acidic media, demonstrating effectiveness in corrosion protection (Yadav et al., 2015).

Electrochemical Reduction Studies

  • Electrochemical Analysis: The compound has been studied in electrochemical reduction processes, contributing to the understanding of electrochemical behaviors of triazine derivatives (Farzinnegad et al., 2003).

Mechanism of Action

Target of Action

Similar compounds such as 4,6-diarylpyrimidin-2-amine derivatives have shown anticancer properties . These compounds are known to target specific enzymes or receptors in cancer cells, but the exact targets for this specific compound are yet to be identified.

Mode of Action

It’s known that similar compounds interact with their targets by binding to them, which can inhibit their function and lead to changes in the cell . The exact interactions between this compound and its targets are yet to be studied.

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways related to cell growth and proliferation . The downstream effects of these interactions can include cell cycle arrest and apoptosis, among others.

Result of Action

Similar compounds have been shown to have anticancer properties, suggesting that this compound may also have potential therapeutic effects in cancer treatment .

Future Directions

The future directions in the study of a compound depend on its potential applications. For instance, 1,3,5-triazines have a wide range of applications in different fields, including the production of herbicides and polymer photostabilisers .

Properties

IUPAC Name

4-amino-2-(3-methoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-15-7-4-2-3-6(5-7)8-12-9(11)14-10(16)13-8/h2-5,8H,1H3,(H4,11,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEDGJHXVKXWAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
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4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
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4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
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4-Amino-6-(3-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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